molecular formula C13H18BrNO3 B13574773 Tert-butyl (4-bromo-2-methoxy-6-methylphenyl)carbamate

Tert-butyl (4-bromo-2-methoxy-6-methylphenyl)carbamate

Cat. No.: B13574773
M. Wt: 316.19 g/mol
InChI Key: SVQFUXKATYXCTM-UHFFFAOYSA-N
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Description

Tert-butyl (4-bromo-2-methoxy-6-methylphenyl)carbamate is a carbamate derivative featuring a substituted phenyl ring with bromo (Br), methoxy (OCH₃), and methyl (CH₃) groups at positions 4, 2, and 6, respectively. The tert-butyl carbamate (Boc) group serves as a protective moiety for amines, widely utilized in organic synthesis to enhance stability and control reactivity during multi-step reactions .

Properties

Molecular Formula

C13H18BrNO3

Molecular Weight

316.19 g/mol

IUPAC Name

tert-butyl N-(4-bromo-2-methoxy-6-methylphenyl)carbamate

InChI

InChI=1S/C13H18BrNO3/c1-8-6-9(14)7-10(17-5)11(8)15-12(16)18-13(2,3)4/h6-7H,1-5H3,(H,15,16)

InChI Key

SVQFUXKATYXCTM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1NC(=O)OC(C)(C)C)OC)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (4-bromo-2-methoxy-6-methylphenyl)carbamate typically involves the reaction of 4-bromo-2-methoxy-6-methylphenol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The general reaction scheme is as follows:

    Starting Materials: 4-bromo-2-methoxy-6-methylphenol, tert-butyl chloroformate, triethylamine.

    Reaction Conditions: Anhydrous conditions, typically at room temperature.

    Procedure: The phenol is dissolved in an organic solvent such as dichloromethane, and triethylamine is added to the solution. Tert-butyl chloroformate is then added dropwise to the reaction mixture while maintaining the temperature. The reaction is allowed to proceed for several hours, after which the product is isolated by standard workup procedures such as extraction and purification by column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (4-bromo-2-methoxy-6-methylphenyl)carbamate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the phenyl ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The carbamate group can be reduced to form amines.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines or thiols, typically in the presence of a base like sodium hydride or potassium carbonate.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or borane.

Major Products Formed

    Substitution Reactions: Products include substituted phenyl carbamates with various functional groups replacing the bromine atom.

    Oxidation Reactions: Products include aldehydes or carboxylic acids derived from the oxidation of the methoxy group.

    Reduction Reactions: Products include amines derived from the reduction of the carbamate group.

Scientific Research Applications

Tert-butyl (4-bromo-2-methoxy-6-methylphenyl)carbamate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it a valuable building block in organic synthesis.

    Biology: It can be used in the study of enzyme inhibition and protein interactions. Carbamates are known to inhibit certain enzymes, and this compound can be used to investigate such biological processes.

    Medicine: Potential applications in drug development, particularly as a precursor to pharmacologically active compounds. Carbamates have been explored for their potential therapeutic effects, including as antineoplastic and antimicrobial agents.

    Industry: Used in the production of specialty chemicals and materials. Its unique structure allows for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl (4-bromo-2-methoxy-6-methylphenyl)carbamate involves its interaction with biological targets such as enzymes and proteins. The carbamate group can form covalent bonds with the active sites of enzymes, leading to inhibition of enzyme activity. This interaction can be reversible or irreversible, depending on the specific enzyme and reaction conditions. The molecular targets and pathways involved in its mechanism of action include:

    Enzyme Inhibition: The carbamate group can inhibit enzymes such as acetylcholinesterase by forming a covalent bond with the serine residue in the active site.

    Protein Interactions: The compound can interact with proteins through hydrogen bonding, hydrophobic interactions, and van der Waals forces, affecting protein structure and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

  • Electron-Withdrawing vs. Electron-Donating Groups: The bromo substituent at position 4 is electron-withdrawing, which may enhance electrophilic substitution reactivity compared to tert-butyl (p-nitrophenyl)carbamate (), where the nitro (NO₂) group exerts stronger electron-withdrawing effects. This difference could influence stability in acidic or basic conditions .

Steric and Solubility Considerations

  • However, it may enhance lipophilicity, favoring solubility in non-polar solvents .
  • Hydroxyl vs. Methoxy Groups :
    • Cyclopentyl/cyclohexyl carbamates with hydroxyl groups (e.g., tert-butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate, ) exhibit higher polarity and aqueous solubility due to hydrogen bonding, whereas the methoxy group in the target compound balances moderate polarity with steric protection .

Data Table: Key Structural and Inferred Properties of Selected Carbamates

Compound Name Substituents Key Properties Reference
Tert-butyl (4-bromo-2-methoxy-6-methylphenyl)carbamate Br, OCH₃, CH₃ Moderate lipophilicity; reactive toward cross-coupling Inferred
Tert-butyl (p-nitrophenyl)carbamate NO₂ High acidity; enhanced electrophilic reactivity
Tert-butyl N-[cis-3-hydroxycyclopentyl]carbamate OH (cis) High polarity; aqueous solubility
Tert-butyl (2-cyanoethyl)carbamate CN Polar; prone to nucleophilic attack

Research Findings and Limitations

While direct studies on this compound are sparse, insights from related compounds suggest:

  • Thermal Stability : Likely higher than hydroxylated analogs due to the absence of labile OH groups .
  • Synthetic Versatility : The bromo and methoxy groups offer orthogonal reactivity for sequential functionalization, as demonstrated in ’s multi-step syntheses .
  • Limitations : Lack of crystallographic data (cf. SHELX refinements in ) or explicit solubility metrics necessitates caution in extrapolating properties .

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